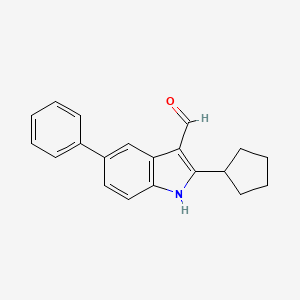
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry .
Métodos De Preparación
The synthesis of 2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . One common synthetic route involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and subsequent reactions to form the desired product . Industrial production methods often utilize similar strategies but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to act as receptor agonists at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which facilitates mucosal reactivity . The specific pathways and targets depend on the biological activity being studied.
Comparación Con Compuestos Similares
2-Cyclopentyl-5-phenyl-1H-indole-3-carboxaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: A precursor for many biologically active structures.
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carboxylic acid: Formed by the oxidation of indole-3-carbaldehyde.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
590392-07-7 |
|---|---|
Fórmula molecular |
C20H19NO |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-cyclopentyl-5-phenyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C20H19NO/c22-13-18-17-12-16(14-6-2-1-3-7-14)10-11-19(17)21-20(18)15-8-4-5-9-15/h1-3,6-7,10-13,15,21H,4-5,8-9H2 |
Clave InChI |
OFLZMEFRNHLNBK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=C(C3=C(N2)C=CC(=C3)C4=CC=CC=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


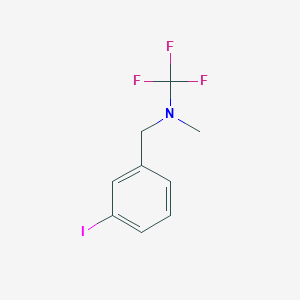
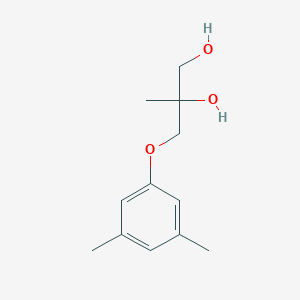
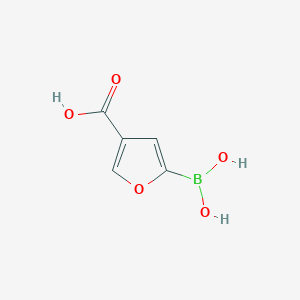
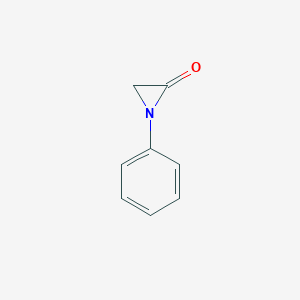
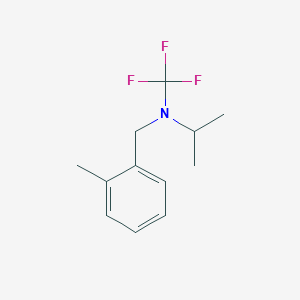
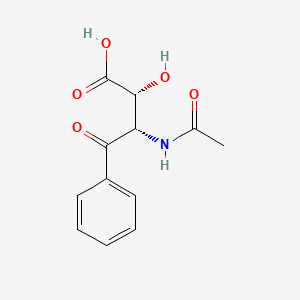
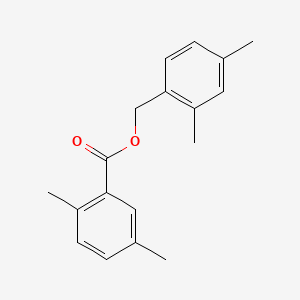
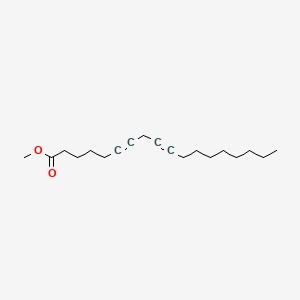
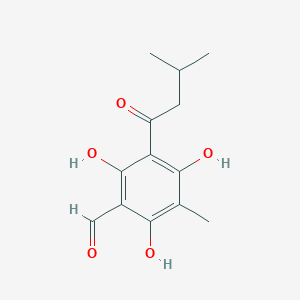
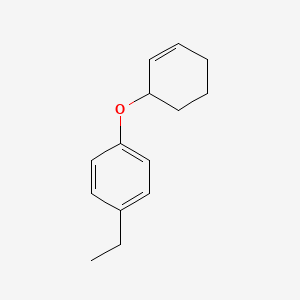
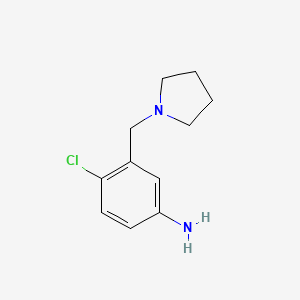
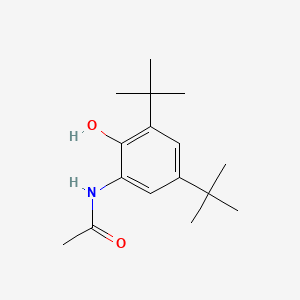
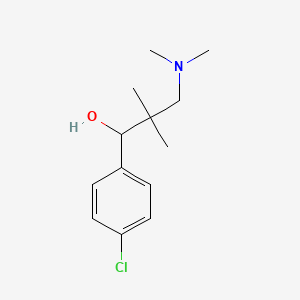
![1-(2,4-dichlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B13957115.png)
